molecular formula C19H22N6O3 B2380974 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea CAS No. 1396760-40-9

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea

Cat. No.: B2380974
CAS No.: 1396760-40-9
M. Wt: 382.424
InChI Key: QAYJQBJVWUDVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea, which is supplied for research purposes. The compound is identified by CAS Number 1396760-40-9 and has a molecular formula of C19H22N6O3 and a molecular weight of 382.42 g/mol . It features a complex structure that incorporates a pyridazine core linked to a 3,5-dimethoxyphenyl urea group via an ethylamino chain, and is terminated with a 1H-pyrrol-1-yl substituent. This molecular architecture is characteristic of compounds explored in medicinal chemistry for their potential biological activity. While the specific biological pathway and primary research application for this exact molecule are not extensively detailed in publicly available literature, its structural framework offers significant research value. Compounds containing the pyridazine heterocycle are known to be investigated for a range of pharmacological activities . For instance, structurally related pyridazinone-based molecules have been designed and synthesized as novel vasodilators, demonstrating potent vasorelaxant effects in preclinical models . Furthermore, other research molecules featuring dimethoxyphenyl groups and heterocyclic systems have been studied as inhibitors of targets like neutral sphingomyelinase 2 (nSMase2), which is implicated in neurology and exosome biology . Researchers may find this compound valuable for probing new biological targets, conducting structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex chemical entities. It is available for purchase in milligram quantities from specialized suppliers for laboratory use . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-27-15-11-14(12-16(13-15)28-2)22-19(26)21-8-7-20-17-5-6-18(24-23-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,23)(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYJQBJVWUDVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a unique structural configuration that includes:

  • A pyrrol ring
  • A pyridazinyl group
  • A dimethoxyphenyl moiety

This structure is believed to contribute to its biological activity through various interactions with molecular targets.

The mechanism of action for this compound involves:

  • Interaction with Enzymes and Receptors: The compound may inhibit or activate specific enzymes or receptors, impacting various signaling pathways.
  • Signal Transduction: It is involved in modulating signal transduction cascades, which can influence cellular responses and metabolic processes.

Antihypertensive Activity

Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. In studies involving spontaneously hypertensive rats, these compounds demonstrated moderate to strong blood pressure-lowering effects with a slow onset .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For instance:

  • Cell Apoptosis: Certain derivatives have shown significant cell apoptosis and growth inhibition against various cancer cell lines (e.g., A549, HCT116), with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AA54936.12
Compound BHCT1160.39
Compound CMCF70.46

Anti-inflammatory Activity

Molecular docking studies have suggested that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro tests indicated that some analogs exhibited better anti-inflammatory activity than standard drugs like diclofenac .

Study on Sphingomyelinase Inhibition

A related study explored the efficacy of a similar compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2). The results indicated substantial oral bioavailability and brain penetration, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on related compounds to identify key structural features that enhance biological activity. These studies revealed that modifications in the pyrrole and pyridazine moieties significantly impact potency against various targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Structure: Shares the 3,5-dimethoxyphenylurea backbone but replaces the pyridazine-pyrrole-ethylamino group with a pyrazole ring. Synthesis: Prepared via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid under reflux . Functional Implications: Pyrazole rings are known for hydrogen-bonding capabilities, but the absence of a flexible ethylamino linker may reduce conformational adaptability compared to the target compound.

The pyrrole substitution in the target compound could introduce additional hydrophobic contacts.

Comparative Analysis of Structural Features

Feature Target Compound MK13
Core Heterocycle Pyridazine with pyrrole substituent (electron-deficient, planar) Pyrazole (electron-rich, hydrogen-bond donor/acceptor)
Linker Ethylamino group (enhances flexibility and solubility) Direct bond (rigid, shorter spatial reach)
Substituents 3,5-Dimethoxyphenyl (hydrophobic, π-stacking) 3,5-Dimethoxyphenyl (identical pharmacophore)
Synthetic Route Likely involves multi-step coupling (e.g., Buchwald-Hartwig amination for pyrrole) Single-step condensation in acetic acid

Implications of Structural Differences

  • Bioactivity : The pyridazine-pyrrole system in the target compound may improve binding affinity to kinases or receptors requiring planar, electron-deficient motifs. In contrast, MK13’s pyrazole could favor targets reliant on hydrogen-bond networks.
  • Synthetic Complexity : The target compound’s synthesis likely demands more steps (e.g., introducing pyrrole via palladium-catalyzed coupling), whereas MK13 is synthesized in a single step, favoring scalability .

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